PMVE Exhibits Significantly Higher Copolymerization Rate than PPVE in TFE Copolymerization
In copolymerization with tetrafluoroethylene (TFE), PMVE and its ethyl analog (PEVE) polymerize more rapidly than perfluoro(propyl vinyl ether) (PPVE), allowing for easier polymerization control and higher comonomer incorporation when required [1]. This enhanced reactivity is attributed to the reduced steric hindrance of the smaller -OCF3 pendant group relative to the bulkier -OCF2CF2CF3 group of PPVE. The patent explicitly states that PEVE and PMVE are distributed more uniformly in the polymer molecules than PPVE, making them preferable when increased copolymer flex life is desired [1].
| Evidence Dimension | Relative polymerization rate in TFE copolymerization |
|---|---|
| Target Compound Data | PMVE polymerizes more rapidly than PPVE |
| Comparator Or Baseline | PPVE (perfluoro(propyl vinyl ether)) |
| Quantified Difference | Rate qualitatively described as 'more rapid' for PMVE/PEVE versus PPVE |
| Conditions | TFE copolymerization; patent disclosure based on industrial polymerization practice |
Why This Matters
Faster polymerization kinetics translate to shorter batch cycle times and improved manufacturing throughput, while more uniform comonomer incorporation yields polymers with consistent mechanical properties critical for precision sealing applications.
- [1] US Patent Application 20010018493. Melt processible fluoropolymer composition. E. I. du Pont de Nemours and Company. View Source
